

Application Notes and Protocols for Topramezone Residue Analysis in Plant Tissues

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Compound of Interest

Compound Name: *Topramezone*

Cat. No.: *B166797*

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Introduction

Topramezone is a selective post-emergence herbicide used for the control of broadleaf and grass weeds in crops such as corn and sugarcane.[1][2] Its application necessitates reliable and sensitive analytical methods to monitor its residue levels in plant tissues, ensuring food safety and compliance with regulatory limits. This document provides detailed application notes and standardized protocols for the sample preparation and analysis of **Topramezone** residues in various plant matrices. The methodologies described are based on established techniques such as Solid-Phase Extraction (SPE) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

The determination of **Topramezone** residues in plant tissues commonly involves extraction, cleanup, and instrumental analysis.[3]

- Extraction: The initial step aims to efficiently extract **Topramezone** from the complex plant matrix. Common solvents for this purpose include acetonitrile and methanol, often mixed with water.[4][5]
- Cleanup: Following extraction, a cleanup step is crucial to remove interfering co-extractives such as pigments, lipids, and sugars, which can affect the accuracy and sensitivity of the

analysis. Solid-Phase Extraction (SPE) and dispersive SPE (dSPE) as part of the QuEChERS workflow are widely used for this purpose.

- Analysis: High-Performance Liquid Chromatography (HPLC) with UV detection is a viable option for the quantification of **Topramezone**. However, for higher sensitivity and selectivity, especially at low residue levels, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Gas Chromatography (GC) can also be used, potentially requiring a derivatization step.

Quantitative Data Summary

The following tables summarize the performance of various methods for **Topramezone** residue analysis in plant tissues.

Table 1: Method Performance for **Topramezone** Analysis in Maize

Parameter	HPLC-UV with SPE Cleanup
Matrix	Maize
Fortification Levels (µg/g)	0.01 and 0.1
Average Recovery (%)	85 - 95
Relative Standard Deviation (RSD) (%)	< 2
Limit of Detection (LOD) (µg/g)	0.003
Limit of Quantification (LOQ) (µg/g)	0.01
Reference	

Table 2: Method Performance for **Topramezone** and its Metabolite (M670H05) in Sugarcane

Parameter	LC-MS/MS
Matrix	Sugarcane
Analytes	Topramezone and M670H05
Fortification Levels (ppm)	0.01 - 1.0
Average Recovery (%)	70 - 120
Limit of Quantification (LOQ) (ppm)	0.01 for each analyte
Reference	

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) Method for Topramezone in Maize

This protocol describes a method for the extraction and cleanup of **Topramezone** residues from maize samples for HPLC-UV analysis.

1. Sample Preparation and Extraction

- Homogenize a representative 50 g sample of maize.
- Transfer the homogenized sample to a 500 mL stoppered conical flask.
- Add 100 mL of a 1:1 (v/v) mixture of water and methanol.
- Shake the flask for 30 minutes using a mechanical shaker.
- Filter the extract.
- Repeat the extraction of the solid residue twice more, each time with 50 mL of the water/methanol mixture.
- Combine all the filtrates.
- Pass the combined filtrate through a celite filter.

- Concentrate the filtrate to approximately 5 mL using a vacuum rotary evaporator.

2. Solid-Phase Extraction (SPE) Cleanup

- Condition a phenyl SPE cartridge by passing 10 mL of a 1:1 (v/v) mixture of methanol and water through it.
- Load the concentrated extract onto the conditioned SPE cartridge.
- Discard the eluate.
- Attach the phenyl SPE cartridge to a conditioned Envicarb cartridge using an adapter.
- Elute the residues from the phenyl cartridge onto the Envicarb cartridge with 10 mL of a 1:1 (v/v) water/methanol mixture.
- Remove the phenyl cartridge.
- Elute the residues from the Envicarb cartridge with 10 mL of a 9:1 (v/v) water/tetrahydrofuran mixture.
- Evaporate the collected eluate to near dryness.
- Re-dissolve the residue in 2.0 mL of acetonitrile for HPLC analysis.

Protocol 2: QuEChERS-based Method for Topramezone in Plant Tissues

This protocol provides a general QuEChERS-based workflow suitable for a variety of plant tissues, adaptable for LC-MS/MS analysis. The QuEChERS method is known for its simplicity, speed, and minimal solvent usage.

1. Sample Preparation and Extraction

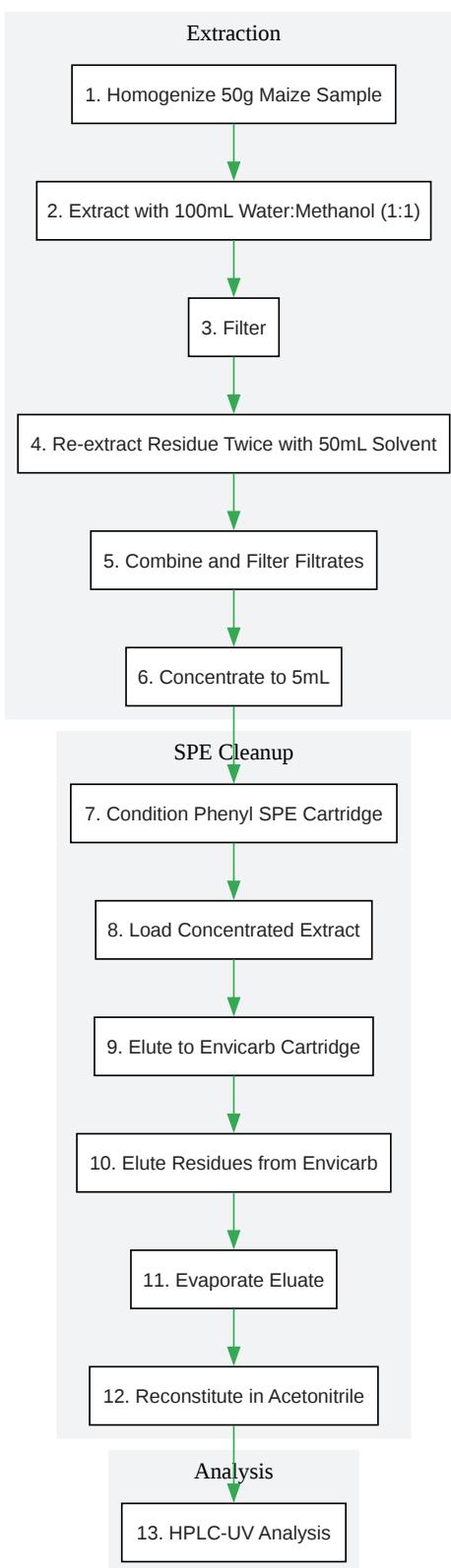
- Weigh 10-15 g of the homogenized plant sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.

- For samples with low water content, add an appropriate amount of water to bring the total water content to ~80-100%.
- Add the appropriate QuEChERS extraction salts (e.g., for the AOAC 2007.01 method, add 6 g MgSO₄ and 1.5 g CH₃COONa).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at \geq 3000 rcf for 5 minutes.

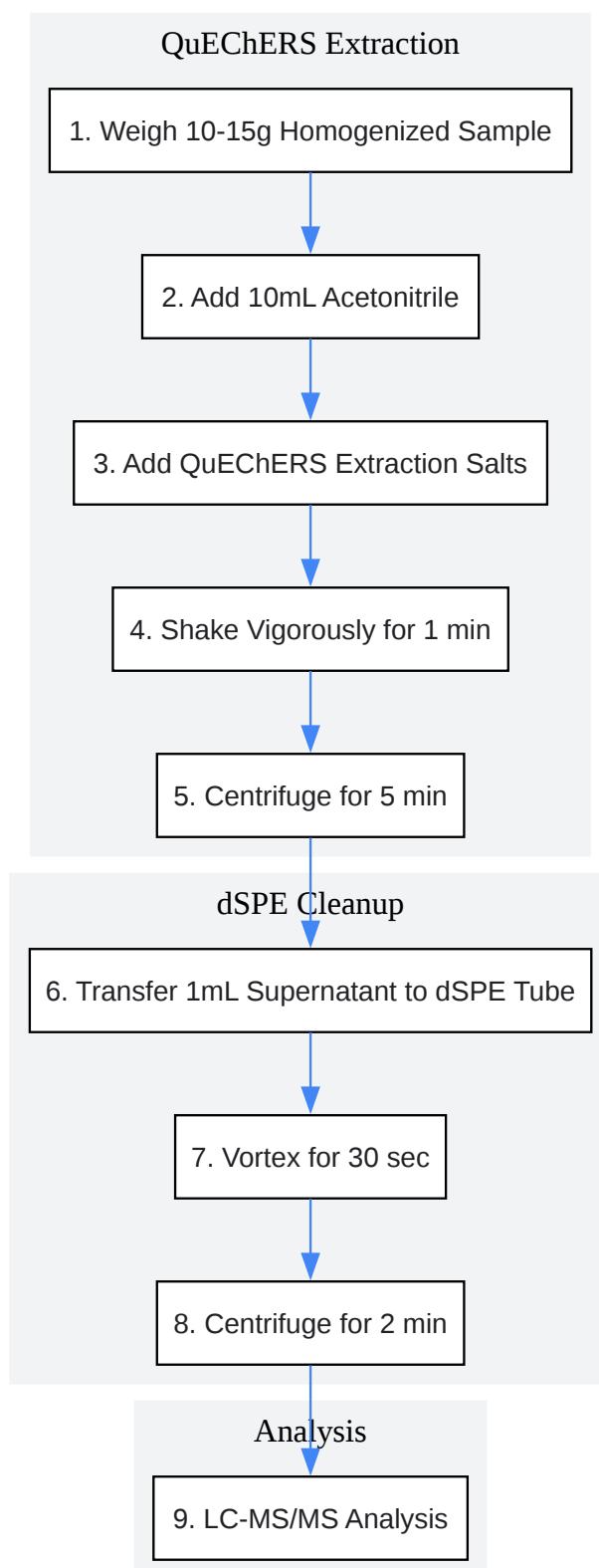
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup

- Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a 2 mL dSPE tube.
- The dSPE tube should contain a mixture of sorbents to remove interferences. A common combination for plant matrices is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA) sorbent (to remove sugars and organic acids), and 50 mg C18 sorbent (to remove non-polar interferences). For highly pigmented samples, Graphitized Carbon Black (GCB) may be added, but it can also retain planar pesticides like **Topramezone**, so its use should be evaluated carefully.
- Cap the dSPE tube and vortex for 30 seconds.
- Centrifuge at high speed (e.g., 10,000 rcf) for 2 minutes.
- The supernatant is now ready for analysis. It can be directly injected into an LC-MS/MS system or diluted with an appropriate solvent if necessary.

Visualizations

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Caption: Workflow for SPE-based sample preparation of **Topramezone** in maize.



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Caption: General workflow for QuEChERS-based sample preparation.

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